Corticosterone

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La corticosterona se puede sintetizar a través de varias rutas químicas. Un método común implica la hidroxilación de la progesterona en las posiciones 11β y 21 . Este proceso generalmente requiere catalizadores específicos y condiciones de reacción controladas para garantizar la hidroxilación correcta.

Métodos de Producción Industrial: La producción industrial de corticosterona a menudo implica procesos de transformación microbiana. Se utilizan cepas específicas de microorganismos, como los hongos, para hidrolizar la progesterona y producir corticosterona . Este método se prefiere debido a su eficiencia y rentabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones: La corticosterona experimenta varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) para oxidar la corticosterona.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) para reducir la corticosterona.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir grupos funcionales en la molécula de corticosterona.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la corticosterona puede conducir a la formación de 11-deshidrocorticosterona .

Aplicaciones Científicas De Investigación

Corticosterone (CORT) is a glucocorticoid hormone produced in the adrenal cortex of rodents and humans . It is involved in various physiological processes, including the regulation of stress response, sleep-wake cycles, and cognitive functions .

This compound Applications in Scientific Research

This compound's influence on various biological functions has led to its use in diverse scientific research applications:

- Stress and Fear Studies: CORT is used to study the effects of stress and fear on behavior and learning . Studies have shown that this compound treatment can modulate fear extinction and enhance or reduce freezing behavior depending on sex and training paradigms .

- Sleep Research: CORT is utilized in sleep research to investigate the relationship between hormone levels and sleep patterns . Studies have demonstrated that CORT exposure can enhance wakefulness, suppress REM sleep, and fragment NREM sleep .

- Neuroplasticity and Excitability: CORT's effects on neuronal excitability and synaptic transmission are examined in various brain regions . Research has shown that CORT can modulate the excitability of glutamatergic and GABAergic neurons in the spinal superficial dorsal horn, which processes nociceptive information .

- Cognitive Function: CORT is used to explore the impact of elevated glucocorticoids on cognitive functions, such as learning and memory . Studies suggest that chronic CORT administration can accelerate cognitive dysfunction and facilitate habit learning .

- Seasonal Rhythms: The relationship between seasonal rhythms, gut microbiota, and this compound levels is being investigated . Research indicates that serum this compound levels can be influenced by photoperiod and gut microbiota composition .

- Hypothalamic-Pituitary-Adrenal (HPA) Axis Studies: CORT is used to study the HPA axis and its response to stress and hormonal changes . Research has shown that this compound contributes significantly to the total active glucocorticoids in the cerebrospinal fluid (CSF) and can suppress ACTH secretion under certain conditions .

Case Studies

- Fear Conditioning and Extinction: In a study on mild auditory fear conditioning in mice, this compound treatment after training enhanced the extinction of freezing responses . This effect was influenced by the sex of the mice and the training frequency, with males requiring repeated footshocks and females responding to a single footshock .

- Sleep-Wake Regulation: Research on the effects of this compound on sleep-wake cycles demonstrated that both acute and chronic CORT exposure enhanced wakefulness and suppressed NREM sleep in mice . These effects persisted even after drug withdrawal, suggesting long-lasting alterations in sleep regulation .

- Anxiolytic Effects: A study on fear memory reconsolidation found that this compound attenuated the changes in gamma oscillations induced by fear conditioning, suggesting an anxiolytic-like effect .

- Addison's Disease: Studies involving Addison's Disease (AD) patients on hydrocortisone replacement therapy have shown that emotional processing is affected by different patterns of HCRT, highlighting the sensitivity of corticolimbic areas to changes in glucocorticoid dynamics .

Mecanismo De Acción

La corticosterona ejerce sus efectos uniéndose a los receptores de glucocorticoides y mineralocorticoides . Tras la unión, el complejo corticosterona-receptor se trasloca al núcleo, donde interactúa con secuencias de ADN específicas para regular la expresión génica . Esta regulación conduce a varios efectos fisiológicos, incluida la modulación de las respuestas inmunitarias, el metabolismo y las respuestas al estrés .

Comparación Con Compuestos Similares

La corticosterona a menudo se compara con otros corticosteroides como el cortisol, la cortisona y la aldosterona .

Cortisona: Una forma inactiva de cortisol que puede convertirse de nuevo en cortisol en el cuerpo.

Aldosterona: Un mineralocorticoide que regula principalmente el equilibrio de sodio y potasio.

La corticosterona es única en su doble función como glucocorticoide y precursor de la aldosterona, lo que la convierte en un componente crítico en la vía esteroidogénica .

Actividad Biológica

Corticosterone is a steroid hormone produced by the adrenal cortex, primarily involved in the regulation of stress responses, metabolism, and immune function. It plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis and exhibits complex biological activities that influence various physiological processes.

This compound acts primarily through two types of receptors: glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) . The binding of this compound to these receptors initiates a cascade of cellular responses that affect gene expression, inflammation, metabolism, and behavior.

- Glucocorticoid Receptors : this compound binding to GRs typically leads to anti-inflammatory effects and modulation of immune responses. This receptor interaction is crucial for mediating stress responses and maintaining homeostasis.

- Mineralocorticoid Receptors : Activation of MRs is associated with fluid balance and blood pressure regulation. This compound's effects on these receptors can lead to varied physiological outcomes depending on its concentration and the specific tissue involved.

1. Cognitive Function and Memory

This compound has been shown to have both enhancing and impairing effects on memory, influenced by its dosage:

- Enhancement of Memory Consolidation : Studies indicate that moderate doses of this compound can enhance memory consolidation during stressful experiences. For instance, in a study involving rats, a dose of 40 mg/kg improved spontaneous alternation scores significantly compared to controls .

- Impairment under Chronic Stress : Conversely, chronic exposure to high levels can impair cognitive functions, leading to deficits in memory retrieval and learning .

2. Immune Response Modulation

This compound exhibits dual roles in immune response:

- Anti-inflammatory Effects : At high physiological concentrations, this compound suppresses pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-stimulated cells . This suggests a protective role against excessive inflammation.

- Priming Effect : Low concentrations may enhance inflammatory responses through MR activation, indicating that this compound can prime the immune system for heightened responses upon subsequent challenges .

Study 1: this compound's Role in Fear Conditioning

A study examined the effects of this compound on auditory fear conditioning in mice. Results indicated that this compound treatment enhanced extinction learning following repeated footshocks, with notable differences based on sex; males showed increased freezing behavior while females exhibited reduced freezing .

Study 2: this compound and Sleep Patterns

Research demonstrated that this compound exposure leads to alterations in sleep architecture, enhancing wakefulness while suppressing non-rapid eye movement (NREM) sleep. These changes persisted even after cessation of treatment, linking elevated this compound levels with insomnia-like symptoms in animal models .

Data Summary

Propiedades

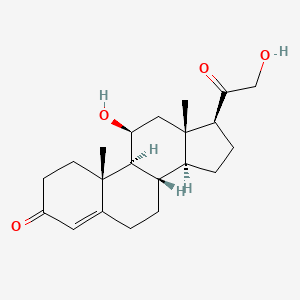

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-HJTSIMOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022474 | |

| Record name | Corticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.199 mg/mL | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-22-6 | |

| Record name | Corticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corticosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CORTICOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Corticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Corticosterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W980KJ009P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C | |

| Record name | Corticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.